molecular formula C18H17FN2O2S B2995230 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea CAS No. 2097890-84-9

1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea

Cat. No.: B2995230
CAS No.: 2097890-84-9
M. Wt: 344.4
InChI Key: ZYIXPUDUBWPCHO-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is a synthetic organic compound that features a combination of fluorophenyl, furan, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzylamine, 2-furylacetic acid, and 3-thiopheneacetic acid. These intermediates are then subjected to condensation reactions under controlled conditions to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
  • 1-[(4-Bromophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
  • 1-[(4-Methylphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea

Uniqueness

1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of furan and thiophene rings also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c19-15-5-3-13(4-6-15)10-20-18(22)21-11-16(14-7-9-24-12-14)17-2-1-8-23-17/h1-9,12,16H,10-11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIXPUDUBWPCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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